

What is the chemical structure of Guanfu base A?

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Compound of Interest

Compound Name: Guanfu base A

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An In-depth Technical Guide on the Chemical Structure and Activity of **Guanfu Base A**

Introduction

Guanfu base A (GFA) is a diterpenoid alkaloid originally isolated from the tuberous root of *Aconitum coreanum*[1][2][3][4][5]. It is recognized for its significant antiarrhythmic properties and has been investigated for its therapeutic potential. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Guanfu base A**, with a focus on its inhibitory effects on key metabolic enzymes and cardiac ion channels. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Guanfu base A is a complex heterocyclic compound with a multi-ring structure. Its chemical identity has been confirmed through various spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Chemical Name (IUPAC): [(1S,3S,5R,9R,11R,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate[6]
- Synonyms: Guan-fu base A, Acehytisine[7]

- CAS Number: 1394-48-5[1][2][7][8]
- Molecular Formula: C₂₄H₃₁NO₆[1][6]
- Molecular Weight: 429.51 g/mol [1]
- Physical Properties: **Guanfu base A** appears as white crystals and is soluble in organic solvents such as methanol, ethanol, and DMSO[1].

Quantitative Biological Data

Guanfu base A exhibits potent inhibitory activity against the cytochrome P450 enzyme CYP2D6 and the hERG potassium channel. The following table summarizes the key quantitative parameters of these interactions.

Parameter	Target	System	Value	Inhibition Type	Reference
Ki	CYP2D6	Human Liver Microsomes (HLMs)	1.20 μ M	Noncompetitive	[1] [2] [4] [5]
Ki	rCYP2D6	Human Recombinant Form	0.37 μ M	Noncompetitive	[1] [2] [4] [5]
Ki	CYP2D	Monkey Microsomes	0.38 μ M	Competitive	[1] [2] [4] [5]
Ki	CYP2D	Dog Microsomes	2.4 μ M	Competitive	[1] [2] [4] [5]
IC50	CYP2D6	Human Liver Microsomes (HLMs)	~0.46 μ M	-	[2]
IC50	rCYP2D6	Human Recombinant Form	0.12 μ M	-	[2]
IC50	hERG Channel	HEK293 Cells	1.64 mM	-	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to characterize the biological activities of **Guanfu base A**.

CYP2D6 Inhibition Assay (Fluorescent Probe Method)

This protocol outlines a high-throughput screening method to determine the inhibitory activity of **Guanfu base A** on CYP2D6.

- Principle: The assay employs a specific, non-fluorescent substrate that is metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is directly proportional to the enzyme's activity. Inhibition of CYP2D6 by **Guanfu base A** results in a decreased rate of fluorescence production.[3]
- Methodology:
 - Reagents: Human liver microsomes (HLMs) or recombinant CYP2D6, fluorescent probe substrate (e.g., a derivative of bufuralol), NADPH regenerating system, **Guanfu base A** solutions at various concentrations.
 - Procedure:
 - A reaction mixture containing HLMs or rCYP2D6 and the fluorescent probe substrate is prepared in a multi-well plate.
 - **Guanfu base A** is added to the wells at a range of final concentrations.
 - The reaction is initiated by the addition of the NADPH regenerating system.
 - The plate is incubated at 37°C.
 - Fluorescence is measured at regular intervals using a plate reader with appropriate excitation and emission wavelengths.
 - Data Analysis: The rate of reaction is calculated for each concentration of **Guanfu base A**. The percentage of inhibition is determined relative to a vehicle control. The IC₅₀ value is calculated by fitting the concentration-response data to the Hill equation.[3]

hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)

This protocol details the electrophysiological method used to assess the inhibitory effect of **Guanfu base A** on the hERG potassium channel.

- Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion channel currents in living cells. The effect of **Guanfu base A** on the hERG channel is

quantified by measuring the reduction in the channel's current in its presence.[2]

- Methodology:
 - Cell Line: Human Embryonic Kidney 293 (HEK293) cells transiently transfected with hERG complementary DNA are used[2].
 - Procedure:
 - A single transfected cell is selected for recording.
 - A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.
 - The cell is held at a specific membrane potential, and voltage steps are applied to elicit hERG channel currents.
 - Control currents are recorded in the absence of the compound.
 - **Guanfu base A** is applied to the cell at various concentrations, and the corresponding hERG currents are recorded.
 - Data Analysis: The amplitude of the hERG tail current is measured before and after the application of **Guanfu base A**. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the concentration-response curve[3].

Metabolite Identification (LC-MS/MS)

This protocol was used to identify the metabolites of **Guanfu base A** in rat bile.

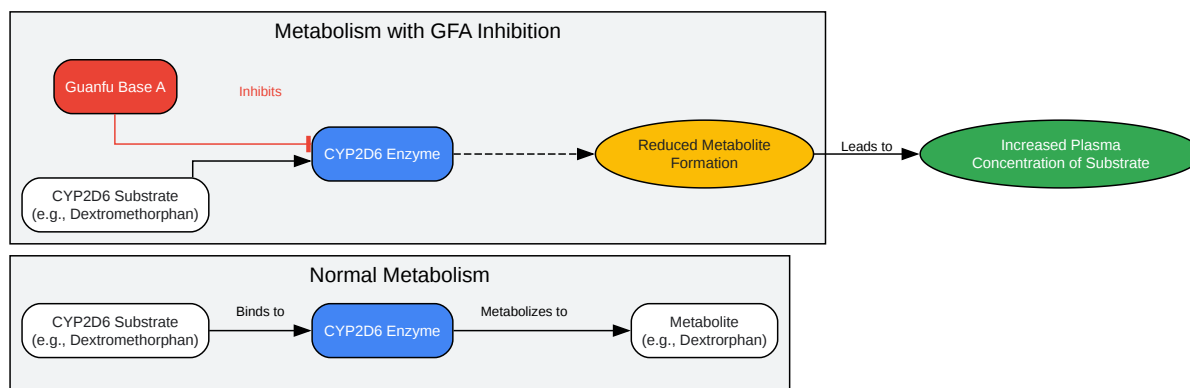
- Principle: Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS-MS) are powerful analytical techniques for separating, detecting, and identifying metabolites in biological samples.
- Methodology:
 - Sample Collection: Rat bile was collected following intravenous injection of **Guanfu base A** hydrochloride[9].

- Phase I Metabolite Identification: The bile sample was analyzed by LC-MS. The Phase I metabolite, Guanfu base I (GFI), was identified by comparing its retention time, molecular ion peak, and fragment ions with an authentic standard[9].
- Phase II Conjugate Identification:
 - To identify aglycones, the bile was treated with either glucuronidase or sulfatase, followed by LC-MS analysis[9].
 - Direct analysis of the bile by LC-MS detected quasi-molecular ions at m/z 606 and 510, corresponding to GFA glucuronide and GFA sulfate, respectively[9].
 - The presence of GFA glucuronide was confirmed by MS-MS analysis of the m/z 606 ion, which produced characteristic product ions for glucuronic acid (m/z 177) and GFA (m/z 430)[9].

Visualizations

Inhibitory Action of Guanfu Base A on CYP2D6-Mediated Drug Metabolism

The following diagram illustrates the logical workflow of how **Guanfu base A** inhibits the metabolic activity of CYP2D6, a key enzyme in drug metabolism. This inhibition can lead to altered pharmacokinetic profiles and potential drug-drug interactions when a CYP2D6 substrate is co-administered.



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Caption: Inhibition of CYP2D6 by **Guanfu base A**, leading to reduced drug metabolism.

Conclusion

Guanfu base A is a diterpenoid alkaloid with a well-defined chemical structure and significant, quantifiable biological activities. Its potent, specific, and noncompetitive inhibition of human CYP2D6 highlights the potential for clinically relevant drug-drug interactions. Furthermore, its effect on cardiac ion channels, such as hERG, provides a mechanistic basis for its antiarrhythmic properties. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications and safety profile of this complex natural product.

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